molecular formula C9H10N2O2S B188916 Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate CAS No. 23903-46-0

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Cat. No. B188916
CAS RN: 23903-46-0
M. Wt: 210.26 g/mol
InChI Key: NCCMCRFYSZRBBG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a specialty chemical with potential applications in scientific research . Its unique structure allows for complex reactions, making it ideal for synthesizing novel materials.


Synthesis Analysis

The synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate involves complex chemical reactions . It is used as an intermediate in the synthesis of strontium ranelate, which is an antiosteoporotic agent .


Molecular Structure Analysis

The molecular formula of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is C9H10N2O2S . The InChI code is 1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3 .


Chemical Reactions Analysis

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a versatile chemical compound with diverse applications in scientific research. Its unique structure allows for complex reactions.


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is 210.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It is a solid at room temperature .

Scientific Research Applications

  • Field : Organic Chemistry

    • Application : The compound is used in one-pot reactions with triethyl orthoformate and amines .
    • Method : The cyclocondensation of triethyl orthoformate with ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, in the presence of a few drops of acetic acid as a catalyst and substituted aniline, gives ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives .
    • Results : The reaction yields ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives in good yield .
  • Field : Medicinal Chemistry

    • Application : Thiophene derivatives, including ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, have a wide range of therapeutic properties .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
  • Field : Heterocyclic Chemistry

    • Application : Thiophene and its substituted derivatives, including ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
  • Field : Organic Synthesis

    • Application : The compound is used in one-pot reactions with triethyl orthoformate and amines .
    • Method : The cyclocondensation of triethyl orthoformate with ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, in the presence of a few drops of acetic acid as a catalyst and substituted aniline, gives ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives .
    • Results : The reaction yields ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives in good yield .
  • Field : Synthetic Chemistry

    • Application : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of synthetic chemistry .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in synthetic chemistry and material science .
  • Field : Organic Reactions

    • Application : The compound is used in one-pot reactions with triethyl orthoformate and amines .
    • Method : The cyclocondensation of triethyl orthoformate with ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, in the presence of a few drops of acetic acid as a catalyst and substituted aniline, gives ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives .
    • Results : The reaction yields ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives in good yield .

properties

IUPAC Name

ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCMCRFYSZRBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346276
Record name ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

CAS RN

23903-46-0
Record name ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Reactant of Route 3
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Reactant of Route 4
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Reactant of Route 5
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Reactant of Route 6
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Citations

For This Compound
23
Citations
J Moncol, Z Puterová, D Vegh - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… The title compound, C 9 H 8 INO 2 S, was synthesized by starting from ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate via Sandmeyer-type deamination, replacing the NH 2 …
Number of citations: 2 scripts.iucr.org
RM Mohareb, A ABDALLAH, MHE Helal… - Acta …, 2016 - hrcak.srce.hr
Attempting to produce cyclized systems with potential anti-proliferative activity, a series of novel thiophene and benzothiophene derivatives were designed and synthesized. The …
Number of citations: 17 hrcak.srce.hr
NHM Zaher - 2010 - Citeseer
… Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (XXV) was synthesized by the reaction of ethylacetoacetate, sulfur, malononitrile and diethylamine in ethanol stirred in ice bath. …
Number of citations: 5 citeseerx.ist.psu.edu
Y Kotaiah, N Harikrishna, K Nagaraju… - European Journal of …, 2012 - Elsevier
… Compound ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1) was synthesized via single step process of ethyl acetoacetate, malononitrile, elemental sulfur in DMF and …
Number of citations: 180 www.sciencedirect.com
JO Morley - The Journal of Physical Chemistry, 1994 - ACS Publications
… Crystallographic data on related structures such ethyl 5-amino-4-cyano-3-methylthiophene2-carboxylate (Xffla)17 and 3-amino-4-cyano-2-(dicyanovinyl)thiophene (XIHb)18 are not …
Number of citations: 17 pubs.acs.org
S Triloknadh, CV Rao, K Nagaraju, NH Krishna… - Bioorganic & Medicinal …, 2018 - Elsevier
… The general synthetic route for the preparation of target compounds was depicted in Scheme 1, in which ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate 1 was obtained by …
Number of citations: 38 www.sciencedirect.com
T Settypalli, VR Chunduri, N Kerru… - …, 2019 - Wiley Online Library
… The key starting material needed for the synthesis of final compounds 10 al is ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate 1 which was prepared from well known Gewald …
K Gavali, GU Chaturbhuj - SynOpen, 2023 - thieme-connect.com
The Gewald reaction has been well-known for more than half a century as an excellent method providing bioactive 2-aminothiophene heterocycles from the reaction of carbonyl …
Number of citations: 0 www.thieme-connect.com
M DM, SK TH, H KN, SP K, S BS - Sensing Technology, 2023 - Taylor & Francis
In the present work, the synthesized nanoparticle was examined by multiple characterization techniques for physico-chemical, surface-morphological, elemental, and optical properties. …
Number of citations: 0 www.tandfonline.com
Z Puterová, A Andicsová, J Moncol, C Rabong… - Tetrahedron Letters, 2009 - Elsevier
… Diazotization–iodination of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate 1 under various conditions. (i) Method A, B or C (for the reaction conditions see Table 1). …
Number of citations: 11 www.sciencedirect.com

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